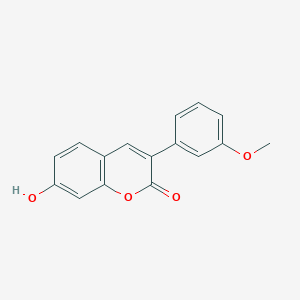

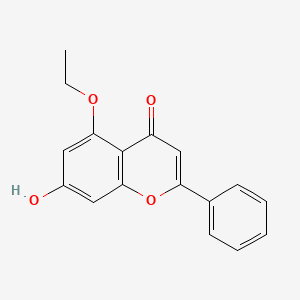

7-羟基-3-(3-甲氧基苯基)-2H-色烯-2-酮

描述

“7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one” is a type of coumarin, a family of heterocyclic molecules that are widely used in both organic and medicinal chemistry . It is also known as a 3-phenylcoumarin . This compound is a flavonoid and has been isolated from natural Salvia elegans .

Synthesis Analysis

The synthesis of coumarin heterocycles, including “7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

The molecular formula of “7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one” is C16H12O4 . Its average mass is 268.264 Da and its monoisotopic mass is 268.073547 Da .科学研究应用

合成应用

- 有机合成催化: 该化合物已用于华法林及其类似物的合成,使用新型聚苯乙烯负载的TBD催化剂。这些催化体系表现出有希望的性能,并且可以很容易地回收和再利用 (Alonzi 等,2014).

生物活性

- 抗高脂血症潜力: 一项研究表明,该化合物的衍生物降低了高脂血症大鼠的动脉粥样硬化指数,并下调了Nrf2和GPx基因表达,表明具有作为抗高脂血症剂的潜力 (Prasetyastuti 等,2021).

- 抗菌和抗氧化活性: 由7-羟基-3-(3-甲氧基苯基)-2H-色烯-2-酮合成的化合物已针对抗菌和抗氧化活性进行了测试。这突出了其在开发新型抗菌和抗真菌剂方面的潜力 (Hatzade 等,2008).

抗肿瘤潜力

- 抗癌特性: 该化合物的甲氧基黄酮醇衍生物在人结肠癌细胞中显示出显着的抗肿瘤活性,表明其在癌症治疗中作为治疗剂的潜力 (Lee 等,2014).

化学性质和结构

- 晶体学研究: 该化合物的晶体结构及其衍生物已得到广泛研究,提供了对其分子排列以及在材料科学和药物设计中的潜在应用的见解 (Liu 等,2008;Ikram 等,2018).

抗病毒活性

- 抗烟草花叶病毒活性: 从该化学物质衍生的酚类化合物显示出潜在的抗烟草花叶病毒活性,表明其在农业或病毒学应用中的用途 (Li 等,2015).

荧光性质

- 荧光应用: 衍生物的合成显示出优异的荧光性能,使其在成像和诊断应用中具有潜在的用途 (Shi 等,2017).

其他应用

- 新型抗菌剂: 合成了含有2H-色烯-2-酮部分的新衍生物,并显示出有效的抗菌和抗真菌活性,表明具有开发新型抗菌药物的潜力 (Mahesh 等,2022).

作用机制

Target of Action

Flavonoids are known to interact with a wide range of cellular targets, including enzymes, receptors, and signaling pathways .

Mode of Action

It is known to have an anti-anxiety effect . This suggests that it may interact with targets in the central nervous system, possibly modulating neurotransmitter activity or receptor function.

Biochemical Pathways

Given its anti-anxiety effect, it may influence pathways related to neurotransmitter synthesis, release, reuptake, or degradation .

Result of Action

Its anti-anxiety effect suggests that it may modulate neuronal activity, potentially altering the balance of neurotransmitters in the brain .

生化分析

Biochemical Properties

7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it interacts with antioxidant enzymes like superoxide dismutase (SOD) and catalase, enhancing their activity and contributing to its antioxidant effects .

Cellular Effects

The effects of 7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and oxidative stress. This compound can downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. Moreover, it influences cellular metabolism by enhancing the activity of antioxidant enzymes, which helps in mitigating oxidative damage to cells .

Molecular Mechanism

At the molecular level, 7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one exerts its effects through various mechanisms. It binds to specific sites on enzymes, leading to their inhibition or activation. For example, its binding to COX and LOX enzymes results in the inhibition of their activity, thereby reducing the production of pro-inflammatory mediators. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to the upregulation of antioxidant genes and downregulation of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound can maintain its anti-inflammatory and antioxidant effects over extended periods, both in vitro and in vivo. Its stability can be influenced by factors such as pH and temperature .

Dosage Effects in Animal Models

The effects of 7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and antioxidant effects without any noticeable toxicity. At higher doses, some adverse effects such as gastrointestinal discomfort and liver toxicity have been observed. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450. The metabolites formed are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters such as P-glycoprotein, which facilitates its efflux from cells. Additionally, binding proteins in the blood can aid in its distribution to various tissues, ensuring its bioavailability and therapeutic effects .

Subcellular Localization

The subcellular localization of 7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one is crucial for its activity. It is primarily localized in the cytoplasm, where it can interact with various enzymes and proteins. Additionally, it can be targeted to specific organelles such as mitochondria, where it exerts its antioxidant effects. Post-translational modifications and targeting signals play a role in directing this compound to its specific subcellular locations .

属性

IUPAC Name |

7-hydroxy-3-(3-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-4-2-3-10(7-13)14-8-11-5-6-12(17)9-15(11)20-16(14)18/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWCJEVIJWQBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-5-[(dimethylamino)methyl]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524993.png)

![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-5,7-bis[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524994.png)

![8-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one](/img/structure/B6525007.png)

![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525011.png)

![ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate](/img/structure/B6525027.png)

![17,18-dimethyl-3,15-dioxa-11-azapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{16,21}]henicosa-1(13),2(10),4(9),5,7,11,16,18,20-nonaen-14-one](/img/structure/B6525038.png)

![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide](/img/structure/B6525048.png)

![(2Z)-6-hydroxy-4-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525050.png)

![(2Z)-4-hydroxy-6-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525053.png)

![19-ethyl-6,8-dimethyl-15-oxa-3-thia-5,11-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(21),2(10),4(9),5,7,12,16,19-octaene-14,18-dione](/img/structure/B6525065.png)

![9-(3-hydroxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6525069.png)

![(4Z)-4-[(4-methoxyphenyl)methylidene]-7-methyl-12-[2-(thiophen-2-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6525077.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-methyl-11-[2-(thiophen-2-yl)ethyl]-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one](/img/structure/B6525087.png)